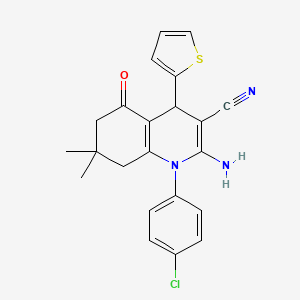![molecular formula C18H17Br2N3O2 B11544433 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544433.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dibromophenyl group, a hydroxyphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Dibromophenyl Intermediate: The starting material, 2,4-dibromoaniline, is reacted with an appropriate acylating agent to form the dibromophenyl intermediate.
Condensation Reaction: The dibromophenyl intermediate is then subjected to a condensation reaction with 2-hydroxy-3-(prop-2-EN-1-YL)benzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
- 2-[(2,4-Difluorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
Uniqueness
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with biological targets or undergo specific chemical reactions compared to its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C18H17Br2N3O2 |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17Br2N3O2/c1-2-4-12-5-3-6-13(18(12)25)10-22-23-17(24)11-21-16-8-7-14(19)9-15(16)20/h2-3,5-10,21,25H,1,4,11H2,(H,23,24)/b22-10+ |
InChI Key |
KFTUAGOIARRLRL-LSHDLFTRSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11544354.png)
![4-[(E)-{[4-(acetylamino)phenyl]imino}methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11544359.png)
![Pyridine-2-carboxylic acid [4-(benzothiazol-2-ylsulfanyl)-3-nitro-benzylidene]-hydrazide](/img/structure/B11544368.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B11544373.png)
![N-({N'-[(E)-(4-Ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11544377.png)


![4-(decyloxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11544399.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide](/img/structure/B11544402.png)
![2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11544412.png)
![2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11544415.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544418.png)
![(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11544430.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11544441.png)
